molecular formula C22H20N2O B11641251 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11641251
M. Wt: 328.4 g/mol
InChI Key: KLBWWPXFSVEXPV-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core substituted with a 4-methylbenzyl group and a phenoxymethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Research into its potential therapeutic effects could lead to the development of new medications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The 4-methylbenzyl and phenoxymethyl groups may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

1-(4-Methylbenzyl)-2-(phenoxymethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

These compounds share structural similarities but differ in their substituents and overall chemical properties. The unique combination of the 4-methylbenzyl and phenoxymethyl groups in this compound may confer distinct biological activities and chemical reactivity, setting it apart from other benzimidazole derivatives.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C22H20N2O/c1-17-11-13-18(14-12-17)15-24-21-10-6-5-9-20(21)23-22(24)16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3

InChI Key

KLBWWPXFSVEXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4

Origin of Product

United States

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